Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine moiety, a fluorophenyl group, and a tetrahydropyrimidine core
Preparation Methods
The synthesis of Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. Industrial production methods may involve solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the fluorophenyl group using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Scientific Research Applications
Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to modulate pharmacokinetic properties, while the fluorophenyl group can enhance binding affinity to biological targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
Indinavir: An antiretroviral drug used to treat HIV/AIDS.
Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C26H31FN4O3 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H31FN4O3/c1-4-34-25(32)23-21(28-26(33)29-24(23)19-8-10-20(27)11-9-19)16-30-12-14-31(15-13-30)22-7-5-6-17(2)18(22)3/h5-11,24H,4,12-16H2,1-3H3,(H2,28,29,33) |
InChI Key |
DCPSTKXIVLNYEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
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